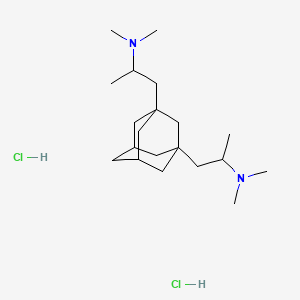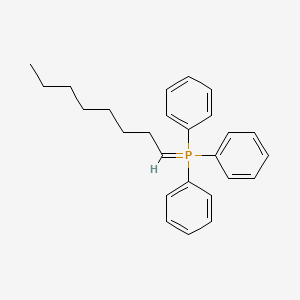
Octylidenetriphenylphosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octylidenetriphenylphosphorane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three phenyl groups and an octylidene group. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octylidenetriphenylphosphorane can be synthesized through the Wittig reaction, which involves the reaction of triphenylphosphine with an octyl halide to form the corresponding phosphonium salt. This salt is then treated with a strong base, such as sodium hydride, to generate the ylide, which subsequently reacts with a carbonyl compound to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Octylidenetriphenylphosphorane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Octylidenetriphenylphosphorane has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in modifying biological molecules and studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is utilized in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of octylidenetriphenylphosphorane involves the formation of a ylide intermediate, which reacts with carbonyl compounds to form alkenes. This process is facilitated by the nucleophilic attack of the ylide on the electrophilic carbonyl carbon, followed by the elimination of triphenylphosphine oxide . The molecular targets and pathways involved in these reactions are primarily centered around the carbonyl group of the reactants.
Comparación Con Compuestos Similares
Triphenylphosphine: A widely used reagent in organic synthesis, particularly in the Wittig reaction.
Tributylphosphine: Another organophosphorus compound with similar reactivity but different steric and electronic properties.
Trimethylphosphine: Known for its use in various catalytic processes.
Uniqueness: Octylidenetriphenylphosphorane is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable ylides and participate in a wide range of transformations makes it a valuable tool in synthetic chemistry .
Propiedades
Número CAS |
80625-78-1 |
|---|---|
Fórmula molecular |
C26H31P |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
octylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C26H31P/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26/h7-15,17-23H,2-6,16H2,1H3 |
Clave InChI |
WGQDYKWQUXNHAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




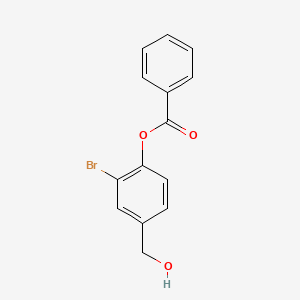
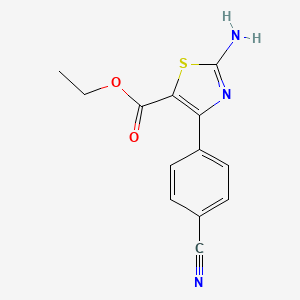
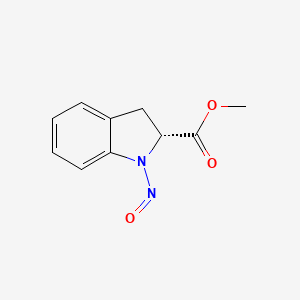
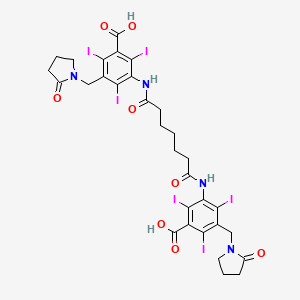


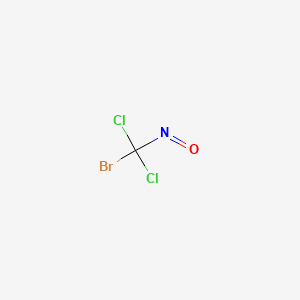
![N-[(2S)-But-3-en-2-yl]-4-methoxyaniline](/img/structure/B13800638.png)

![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)
